molecular formula C21H14N2O2S2 B10975045 N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide

N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B10975045
M. Wt: 390.5 g/mol
InChI Key: RRMRIQLYFFGEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE is a complex heterocyclic compound that incorporates thiophene, thiazole, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes:

Industrial Production Methods

Industrial production of N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced thiophene and thiazole derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Mechanism of Action

The mechanism of action of N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE involves interactions with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combination of thiophene, thiazole, and xanthene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H14N2O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H14N2O2S2/c24-20(23-21-22-15(12-27-21)18-10-5-11-26-18)19-13-6-1-3-8-16(13)25-17-9-4-2-7-14(17)19/h1-12,19H,(H,22,23,24)

InChI Key

RRMRIQLYFFGEFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.